5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Description
5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a derivative of tetrahydrocarbazole . Tetrahydrocarbazole derivatives are known for their broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A characteristic structural feature of these derivatives is the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system .
Synthesis Analysis
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones, which includes 5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, involves the direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .Molecular Structure Analysis
The molecular structure of 5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is characterized by a tricyclic system with oxygenated or amine-containing substituents at position 1 of the partially saturated ring . The molecular weight is 171.2383 .Chemical Reactions Analysis
The chemical reactions involving 5,6,7-trimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one depend on the nature of the selected oxidant . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .Scientific Research Applications
- Research : DMTCO has been studied using steady-state and time-resolved fluorescence techniques to explore its interactions with BSA and HSA. These studies provide insights into the binding affinity and microenvironment restrictions imposed by serum albumins .
- Mechanism : The regioselectivity observed in this oxidation process is explained by the allyl oxidation mechanism, targeting the more nucleophilic β-carbon atom of the indole ring .
Fluorescence Studies with Serum Albumins
Chemo- and Regioselective Oxidation
Synthesis of Novel Fluorophores
properties
IUPAC Name |
5,6,7-trimethoxy-2,3,4,9-tetrahydrocarbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-11-7-9-12(15(20-3)14(11)19-2)8-5-4-6-10(17)13(8)16-9/h7,16H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEGVJOMOKTGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3=C(C(=O)CCC3)NC2=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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